ethyl 2-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate
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Overview
Description
The compound is a derivative of ethyl 2-amino-2-oxoacetate, which is an amino acid ester. It has a tetrazole ring, which is a heterocyclic compound consisting of a 5-membered aromatic ring with four nitrogen atoms and one carbon atom. The tetrazole ring is attached to a 3-fluorophenyl group, which is a phenyl ring (a cyclic group of 6 carbon atoms) with a fluorine atom attached to the third carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrazole ring and the 3-fluorophenyl group. The tetrazole ring is a planar, aromatic ring, which contributes to the stability of the molecule. The fluorine atom on the phenyl ring is highly electronegative, which could influence the chemical behavior of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the ester group could influence its solubility in various solvents .Scientific Research Applications
Synthesis and Characterization
One-Pot Synthesis and Structural Analysis : A study demonstrated the one-pot synthesis of ethyl 2-oxoacetate derivatives, focusing on their spectral analyses, crystal structures, and DFT studies. The compounds exhibited monoclinic crystal packing and were characterized by FT-IR, NMR spectroscopy, and single crystal X-ray diffraction analyses, highlighting their structural stability and reactivity (Ahmed et al., 2016).
Characterization of BOC-Protected Derivatives : Another research aimed at synthesizing thio-1,3,4-oxadiazol-2-yl derivatives for industrial applications, employing ethyl (S)-2-amino-2-phenylacetate in the synthesis process. The compounds were subjected to NMR and IR spectroscopy, indicating their potential for use in photoelectronic devices (Shafi et al., 2021).
Biological Evaluation and Potential Applications
Biological Evaluation and Molecular Docking : A novel derivative, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, was synthesized and screened for cytotoxic activity against human cancer cell lines. It exhibited potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its efficacy as an anti-cancer agent (Riadi et al., 2021).
Fluorinated Derivatives for Intracellular pH Measurement : Research on fluorinated o-aminophenol derivatives, including modifications to the 2-aminophenol group, aimed at developing pH-sensitive probes for biomedical applications. These compounds exhibited characteristics suitable for measuring intracellular pH, with potential applications in biological and medical research (Rhee et al., 1995).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-[[1-(3-fluorophenyl)tetrazol-5-yl]methylamino]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN5O3/c1-2-21-12(20)11(19)14-7-10-15-16-17-18(10)9-5-3-4-8(13)6-9/h3-6H,2,7H2,1H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRIDOAQFVYPDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC1=NN=NN1C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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